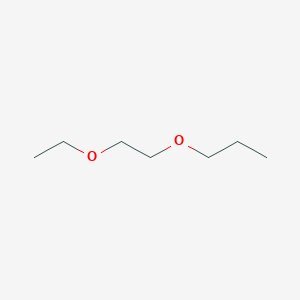
1-(2-Ethoxyethoxy)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethoxyethoxy)propane is an organic compound with the molecular formula C7H16O2. It is also known by its IUPAC name, this compound. This compound is characterized by the presence of an ethoxyethoxy group attached to a propane backbone. It is a colorless liquid with a mild odor and is used in various industrial and research applications.
Vorbereitungsmethoden
The synthesis of 1-(2-ethoxyethoxy)propane typically involves the reaction of 1-bromo-2-ethoxyethane with propanol in the presence of a base such as sodium or potassium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the propanol group. The reaction conditions usually involve heating the reactants under reflux to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
1-(2-Ethoxyethoxy)propane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxyethoxy group is replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-Ethoxyethoxy)propane has several scientific research applications, including:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the preparation of other ether compounds.
Biology: This compound can be used in biochemical studies to investigate the effects of ethers on biological systems.
Medicine: Research into the pharmacological properties of this compound may reveal potential therapeutic applications, such as its use as an anesthetic or in drug delivery systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its solvent properties and reactivity.
Wirkmechanismus
The mechanism of action of 1-(2-ethoxyethoxy)propane involves its interaction with molecular targets and pathways within biological systems. As an ether compound, it can disrupt cell membranes and alter the function of membrane-bound proteins. This disruption can lead to changes in cellular signaling pathways and metabolic processes. The specific molecular targets and pathways involved depend on the concentration and context of its use.
Vergleich Mit ähnlichen Verbindungen
1-(2-Ethoxyethoxy)propane can be compared with other similar compounds, such as:
1-(2-Methoxyethoxy)propane: This compound has a methoxy group instead of an ethoxy group, leading to differences in reactivity and solvent properties.
1-(2-Propoxyethoxy)propane: The presence of a propoxy group can affect the compound’s boiling point and solubility.
1-(2-Butoxyethoxy)propane: The butoxy group increases the hydrophobicity and may alter the compound’s interactions with other molecules.
The uniqueness of this compound lies in its balance of hydrophilic and hydrophobic properties, making it a versatile solvent and reagent in various applications.
Eigenschaften
CAS-Nummer |
18854-31-4 |
|---|---|
Molekularformel |
C7H16O2 |
Molekulargewicht |
132.20 g/mol |
IUPAC-Name |
1-(2-ethoxyethoxy)propane |
InChI |
InChI=1S/C7H16O2/c1-3-5-9-7-6-8-4-2/h3-7H2,1-2H3 |
InChI-Schlüssel |
MZBACIJSSOHXQA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOCCOCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


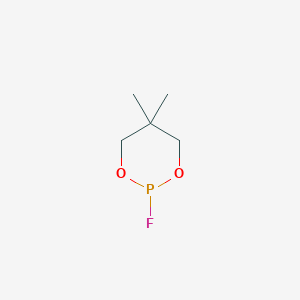
![1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]-](/img/structure/B14720938.png)


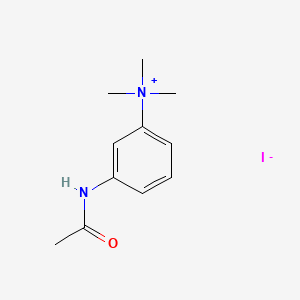
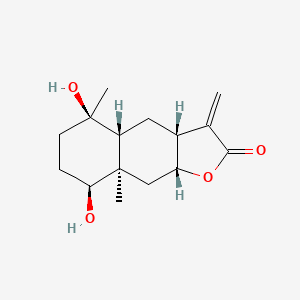



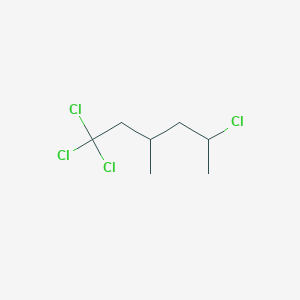
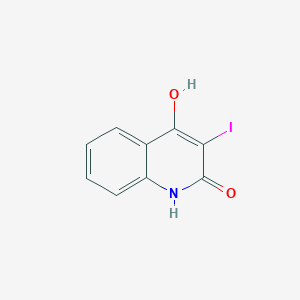
![2,6-Dipentylpyrrolo[3,4-f]isoindole-1,3,5,7(2h,6h)-tetrone](/img/structure/B14721001.png)


